Lipophilicity Advantage: Cyclohexyl Ester vs. Linear Alkyl & Parent Acid Comparators
Cyclohexyl 5-bromo-2-hydroxybenzoate demonstrates significantly elevated lipophilicity relative to both the parent acid and its straight-chain alkyl ester analogs. The computed XLogP3 is 5.4 for the cyclohexyl derivative [1], whereas the n-hexyl ester (which possesses the same number of carbon atoms) shows a logP of 3.89 , and the parent 5-bromo-2-hydroxybenzoic acid registers a logP of 3.11 . The 1.5–2.3 log unit increase indicates that the cyclic ester's compact, alicyclic structure drives greater hydrophobicity than its flexible, linear counterpart.
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 5.4 |
| Comparator Or Baseline | n-Hexyl 5-bromo-2-hydroxybenzoate: LogP = 3.89; Parent acid: LogP = 3.11 |
| Quantified Difference | ΔLogP = +1.51 (vs. hexyl ester); ΔLogP = +2.29 (vs. parent acid) |
| Conditions | Computed partition coefficient (XLogP3 algorithm for target; practical LogP for comparators) |
Why This Matters
A logP difference of this magnitude can alter membrane permeability by orders of magnitude, making the cyclohexyl ester the preferred choice for cell-based assays or in vivo models where higher lipophilicity is required to access intracellular targets.
- [1] PubChem. Cyclohexyl 5-bromo-2-hydroxybenzoate (CID 44829022). Computed XLogP3: 5.4. View Source
